molecular formula C20H16ClN5O2 B2495263 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 894067-76-6

2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No. B2495263
CAS RN: 894067-76-6
M. Wt: 393.83
InChI Key: NDCPVHPXFRSYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Agents

The compound’s structure contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is similar to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring found in inhibitors of Mtb shikimate dehydrogenase . This enzyme is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria, making it a promising target for the development of new-generation antitubercular agents .

Energetic Materials

Compounds with a 1,2,4-triazolo[4,3-b]pyridazine ring have been used in the design of very thermostable energetic materials . These materials exhibit remarkable thermal stabilities as well as low impact and friction sensitivities .

Kinase Inhibitors

Derivatives of the 1,2,4-triazolo[4,3-a]pyrazine ring, which is similar to the 1,2,4-triazolo[4,3-b]pyridazine ring in the compound, have been studied as potential c-Met kinase inhibitors . The c-Met kinase is a promising target for cancer therapy .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is structurally related to the 1,2,4-triazolo[4,3-b]pyridazine ring, has been used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition is a promising strategy for cancer treatment .

DNA Intercalators

Compounds with a 1,2,4-triazolo[4,3-a]quinoxaline ring, which is similar to the 1,2,4-triazolo[4,3-b]pyridazine ring in the compound, have been found to intercalate DNA . DNA intercalators are used in cancer treatment as they can inhibit DNA replication and transcription .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-23-24-19-11-10-18(25-26(13)19)14-2-6-16(7-3-14)22-20(27)12-28-17-8-4-15(21)5-9-17/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCPVHPXFRSYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

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